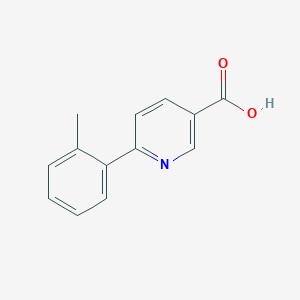

6-(o-Tolyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQALHJPYJQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609466 | |

| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-32-9 | |

| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(o-Tolyl)nicotinic Acid

Introduction

6-(o-Tolyl)nicotinic acid, a substituted pyridinecarboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif, featuring a nicotinic acid core appended with an o-tolyl group, imparts unique physicochemical properties that are leveraged in the design of pharmacologically active agents and functional materials. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various metabolic processes.[1][2][3] Its derivatives have found broad applications, including as antilipemic and vasodilator agents.[1][2] The introduction of an aryl substituent at the 6-position of the pyridine ring, as in this compound, can modulate the biological activity and physical characteristics of the parent molecule, making it a valuable target for organic synthesis.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the prevalent synthetic methodologies, reaction mechanisms, and practical experimental protocols. The focus is on providing a robust understanding of the underlying chemical principles to enable successful and efficient synthesis.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound primarily relies on the formation of a carbon-carbon bond between the pyridine ring and the o-tolyl group. The most logical and widely employed approach involves a retrosynthetic disconnection at this bond, leading to two key fragments: a functionalized pyridine derivative and an o-tolyl source. This retrosynthetic strategy points towards palladium-catalyzed cross-coupling reactions as the most powerful and versatile tool for constructing the target molecule.

Primary Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[4][5][6] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[4][7]

For the synthesis of this compound, the most direct Suzuki-Miyaura approach involves the coupling of a 6-halonicotinic acid derivative with o-tolylboronic acid. 6-Chloronicotinic acid or its ester derivatives are commonly used as the halide partner due to their commercial availability and reactivity.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanistic pathway:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative, forming a Pd(II) complex.[7][8]

-

Transmetalation: The o-tolyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The desired this compound derivative is formed as the two organic fragments on the palladium center couple, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Route: A Two-Step Approach

An alternative and often highly effective strategy involves a two-step sequence:

-

Suzuki-Miyaura Coupling to form (6-(o-tolyl)pyridin-3-yl)methanol: This step couples a 6-halopyridin-3-yl)methanol derivative with o-tolylboronic acid. This intermediate can be more amenable to purification than the corresponding carboxylic acid.

-

Oxidation of the alcohol to the carboxylic acid: The resulting (6-(o-tolyl)pyridin-3-yl)methanol is then oxidized to the desired this compound.[9] This oxidation can be achieved using a variety of reagents, such as potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or chromium-based oxidants.[10]

This two-step approach offers the advantage of potentially higher overall yields and easier purification of the intermediate alcohol.

Caption: Two-step synthesis of 6-(o-Tolyl)nicotinc acid.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of methyl 6-chloronicotinate followed by ester hydrolysis. This method is chosen for its reliability and the commercial availability of the starting materials.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier |

| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | 171.58 | Sigma-Aldrich |

| o-Tolylboronic acid | C₇H₉BO₂ | 135.96 | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Strem Chemicals |

| Potassium Carbonate | K₂CO₃ | 138.21 | Fisher Scientific |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | J.T. Baker |

| Toluene | C₇H₈ | 92.14 | EMD Millipore |

| Ethanol | C₂H₅OH | 46.07 | Decon Labs |

| Sodium Hydroxide | NaOH | 40.00 | VWR |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Macron Fine Chemicals |

Protocol 1: Synthesis of Methyl 6-(o-Tolyl)nicotinate via Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.72 g, 10.0 mmol), o-tolylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon for 10 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of argon, add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL) via cannula. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol).

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford methyl 6-(o-tolyl)nicotinate as a white solid.

Protocol 2: Hydrolysis of Methyl 6-(o-Tolyl)nicotinate to this compound

-

Reaction Setup: Dissolve the purified methyl 6-(o-tolyl)nicotinate (e.g., 2.27 g, 10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Hydrolysis: Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) to the flask. Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

Isolation: A white precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to a constant weight.

Characterization Data

| Compound | Appearance | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Methyl 6-(o-tolyl)nicotinate | White solid | 85-95 | 78-80 | 9.15 (d, J=2.0 Hz, 1H), 8.20 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.30-7.40 (m, 4H), 3.95 (s, 3H), 2.35 (s, 3H) | 166.2, 160.1, 151.0, 138.2, 137.9, 136.5, 131.2, 129.8, 128.5, 126.0, 123.5, 52.8, 20.5 |

| This compound | White powder | 90-98 | 210-212 | 9.20 (d, J=2.0 Hz, 1H), 8.30 (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.35-7.45 (m, 4H), 2.40 (s, 3H) | 168.5, 160.5, 151.3, 138.5, 138.0, 136.8, 131.4, 130.0, 128.7, 126.2, 123.8, 20.6 |

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presented two-step protocol, involving the coupling of methyl 6-chloronicotinate with o-tolylboronic acid followed by ester hydrolysis, provides a reliable and high-yielding route to the target compound. This guide offers a detailed and practical framework for researchers in the fields of medicinal chemistry and materials science to synthesize this valuable molecule and its derivatives. The understanding of the reaction mechanisms and experimental nuances discussed herein is crucial for the successful implementation and adaptation of these synthetic strategies for various research and development applications.

References

-

Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved from [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016). Retrieved from [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of (6‐arylated‐pyridin‐3‐yl) methanol. - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed. (1964). Retrieved from [Link]

-

Catalytic oxidation of 3-pyridinemethanol (1) to nicotinic acid 2 (vitamin B3) - ResearchGate. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. (2000). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - ResearchGate. (2022). Retrieved from [Link]

-

Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. (2003). Retrieved from [Link]

- US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents. (n.d.).

- US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents. (n.d.).

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved from [Link]

-

Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed. (n.d.). Retrieved from [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. (n.d.). Retrieved from [Link]

-

Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids - PolyU Institutional Research Archive. (n.d.). Retrieved from [Link]

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents. (n.d.).

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Nicotinic acid CAS 59-67-6 | 818714 - Merck Millipore. (n.d.). Retrieved from [Link]

-

MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][11]naphthyridin-2(1H)- one. (n.d.). Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (2025). Retrieved from [Link]

-

Suzuki Coupling Mechanism - YouTube. (2022). Retrieved from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Between 8-Substituted 6-Thiophenylpurines and Boronic Acids | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid - PubMed. (n.d.). Retrieved from [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). Retrieved from [Link]

- US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(o-Tolyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers and scientists, a detailed physicochemical profile is not merely a set of data points; it is a predictive tool that informs lead optimization, formulation development, and, ultimately, the clinical success of a potential therapeutic agent. This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(o-Tolyl)nicotinic acid, a substituted pyridinecarboxylic acid of interest in medicinal chemistry. By synthesizing available data and established analytical methodologies, this document aims to equip drug development professionals with the foundational knowledge necessary to advance their research.

Molecular Identity and Structure

This compound, also known as 6-(2-methylphenyl)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of an o-tolyl group at the 6-position of the pyridine ring significantly alters the molecule's steric and electronic properties compared to the parent compound.

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 175153-32-9 | [1][2] |

| Molecular Formula | C13H11NO2 | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Synonyms | 6-(2-methylphenyl)nicotinic acid | [2] |

Core Physicochemical Properties

The physicochemical properties of a molecule are a direct consequence of its structure. For this compound, the interplay between the acidic carboxylic group, the basic pyridine nitrogen, and the lipophilic o-tolyl substituent dictates its behavior in various environments.

Table 2: Physicochemical Data for this compound and Related Compounds

| Property | This compound | Nicotinic Acid (Parent) | 6-Methylnicotinic Acid | 6-Phenylnicotinic Acid |

| Physical State | Solid (Predicted) | White crystalline powder[3][4] | Solid | Solid |

| Melting Point (°C) | Data not available | 236-239[3][4] | Data not available | Data not available |

| Boiling Point (°C) | 377.1 ± 30.0 (Predicted) | Sublimes[3] | Data not available | Data not available |

| Aqueous Solubility | Data not available | 18 g/L at 25°C[3] | Low solubility[5] | Data not available |

| pKa | 2.20 ± 0.10 (Predicted) | 4.85[4][6] | Data not available | Data not available |

| LogP | Data not available | 0.36[6] | Data not available | Data not available |

Analysis and Interpretation:

-

Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice forces. For nicotinic acid, the high melting point of 236-239 °C is due to strong intermolecular hydrogen bonding between the carboxylic acid groups and the pyridine nitrogen atoms. The introduction of the bulky, non-polar o-tolyl group in this compound is expected to disrupt the efficient packing and hydrogen bonding network seen in nicotinic acid, which may lead to a lower melting point. However, the increased molecular weight and van der Waals forces could counteract this effect. Experimental determination is necessary for an accurate assessment.

-

Solubility: The aqueous solubility of nicotinic acid is moderate and is pH-dependent due to its amphoteric nature. The presence of the large, hydrophobic o-tolyl group in this compound is anticipated to significantly decrease its aqueous solubility compared to the parent compound. This is a critical consideration for oral drug delivery, where adequate solubility is often a prerequisite for absorption.

-

pKa: The pKa value reflects the ionization state of a molecule at a given pH. Nicotinic acid has a pKa of approximately 4.85, corresponding to the deprotonation of the carboxylic acid. The predicted pKa of 2.20 for this compound suggests that the electron-withdrawing effect of the pyridine ring, potentially influenced by the tolyl substituent, makes the carboxylic acid more acidic. This lower pKa implies that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which can impact its ability to cross cell membranes.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of research findings, standardized experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

pKa Determination by Potentiometric Titration

Rationale: The pKa is crucial for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.

Caption: Workflow for pKa Determination.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

-

Apparatus Setup: Calibrate a pH meter with standard buffers and immerse the electrode in the analyte solution.

-

Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) to the analyte solution, recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve to identify the inflection point, which corresponds to the equivalence point.

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the aromatic protons of the tolyl group, a singlet for the methyl protons of the tolyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the tolyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and characteristic C=C and C=N stretching vibrations from the aromatic rings. [7]* Mass Spectrometry: Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound (213.23 g/mol ). [1]Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings. [8]

Conclusion

The physicochemical properties of this compound, while not extensively documented in the literature, can be largely inferred from its structure and comparison with related compounds. The presence of the o-tolyl group is expected to increase lipophilicity and decrease aqueous solubility, while also influencing the acidity of the carboxylic acid. This guide has provided a framework for understanding these key properties and has outlined the standard experimental procedures for their determination. For researchers in drug discovery, a thorough experimental characterization of these parameters is a critical next step in evaluating the therapeutic potential of this and other novel chemical entities.

References

-

PubChem. Nicotinic acid. National Center for Biotechnology Information. [Link]

-

Li, S., et al. (2021). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. PMC. [Link]

- Singh, V. P., & Singh, P. (2014). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Journal of Chemical and Pharmaceutical Research, 6(7), 1933-1941.

- Abdel-Aziz, A. A.-M., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552.

- Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid.

- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 117-124.

- Google Patents. (2022). Synthetic method of 6-methyl nicotine.

-

GNPS Library. Spectrum CCMSLIB00005759310. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

Sources

- 1. 6-(2-Methylphenyl)-nicotinic acid | 175153-32-9 [chemicalbook.com]

- 2. 6-(2-Methylphenyl)-nicotinic acid | 175153-32-9 [amp.chemicalbook.com]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-technique Approach to the Structure Elucidation of 6-(2-methylphenyl)nicotinic Acid: A Technical Guide

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research, drug discovery, and materials science. Trivial errors in structural assignment can invalidate extensive biological or material testing, leading to significant loss of time and resources. This technical guide provides an in-depth, multi-technique workflow for the complete structure elucidation of 6-(2-methylphenyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol )[1][2]. We move beyond a simple listing of methods to explain the causal logic behind the experimental sequence, demonstrating how a combination of mass spectrometry, infrared spectroscopy, comprehensive 1D and 2D nuclear magnetic resonance, and X-ray crystallography provides a self-validating system for absolute structural confirmation. This document is intended for researchers and professionals who require a robust framework for characterizing novel small molecules.

Introduction: The Imperative for Rigorous Elucidation

Foundational Analysis: Purification and Molecular Formula Determination

A prerequisite for any structure elucidation is a pure sample. It is assumed that the target compound has been synthesized (e.g., via a Suzuki or Negishi cross-coupling reaction) and purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC). Once purity is established, the first analytical step is to confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm).

Causality: Before dedicating resources to extensive NMR analysis, HRMS provides a rapid and definitive confirmation of the molecular formula. An incorrect formula would immediately indicate a failed synthesis or a misidentified sample, halting further investigation.

Expected Result: For C₁₃H₁₁NO₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 214.0919. A measured mass within ±5 ppm of this value confirms the elemental formula.

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to 10 µg/mL with a 50:50 acetonitrile:water mobile phase containing 0.1% formic acid.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to an Electrospray Ionization (ESI) source on an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

LC Method:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-500.

-

Resolution: >60,000.

-

Data Analysis: Extract the mass of the primary peak and compare it to the theoretical mass calculated for [C₁₃H₁₂NO₂]⁺.

-

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid fingerprint of the functional groups present.

Causality: IR spectroscopy serves as a quick, low-cost confirmation of the key functional groups expected in the target structure—specifically, the carboxylic acid and the aromatic rings.

Expected Absorptions: The spectrum is expected to be dominated by the characteristic features of a carboxylic acid and aromatic systems.[3][4][5]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Sharp, Medium |

| Methyl C-H | C-H stretch | 2980 - 2870 | Sharp, Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Rings | C=C/C=N stretch | 1610 - 1450 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule. A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the molecular fragments together.

¹H NMR: Proton Environment Analysis

¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Expected Signals: The structure contains 11 protons in distinct environments. The carboxylic acid proton is often broad and may exchange with trace water in the solvent.[6]

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | broad s | 1H | COOH | Acidic proton, deshielded, often broad due to hydrogen bonding and exchange.[5][6] |

| ~9.0 | d | 1H | H-2 (Py) | Ortho to pyridine nitrogen and adjacent to the carboxylic acid, highly deshielded. |

| ~8.2 | dd | 1H | H-4 (Py) | Ortho to the carboxylic acid and meta to the nitrogen. |

| ~7.5 | d | 1H | H-5 (Py) | Coupled to H-4. |

| ~7.2-7.4 | m | 4H | H-3', H-4', H-5', H-6' (Ph) | Protons on the tolyl ring, with overlapping multiplets. |

| ~2.2 | s | 3H | CH₃ | Benzylic methyl group singlet. |

¹³C NMR: Carbon Skeleton Analysis

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their functional type (e.g., carbonyl, aromatic, alkyl).

Expected Signals: The molecule has 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~168 | C=O | Carboxylic acid carbonyl carbon, deshielded.[5] |

| ~160 | C-6 (Py) | Aromatic carbon bonded to the phenyl ring and adjacent to nitrogen. |

| ~152 | C-2 (Py) | Aromatic carbon adjacent to nitrogen. |

| ~140 | C-4 (Py) | Deshielded aromatic carbon. |

| ~138 | C-1' (Ph) | Quaternary carbon of the phenyl ring bonded to the pyridine. |

| ~136 | C-2' (Ph) | Quaternary carbon of the phenyl ring bonded to the methyl group. |

| ~125-131 | C-3, C-3', C-4', C-5', C-6' | Aromatic CH carbons. |

| ~122 | C-5 (Py) | Shielded aromatic carbon. |

| ~20 | CH₃ | Alkyl carbon of the methyl group. |

2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to map out the proton networks within the pyridine and phenyl rings independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively assigns the carbons that have protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.

Causality: The HMBC experiment is the most critical step. It provides the definitive evidence for the connection between the two aromatic rings. A correlation between the pyridine proton H-5 and the phenyl quaternary carbon C-1' (and/or between phenyl protons and the pyridine carbon C-6) is the "smoking gun" that validates the "6-(2-methylphenyl)" connectivity, ruling out other isomers.

Workflow for Structural Elucidation

Caption: The overall workflow for structure elucidation.

Key HMBC Correlations for Structural Validation

Sources

- 1. 6-(2-Methylphenyl)-nicotinic acid | 175153-32-9 [amp.chemicalbook.com]

- 2. 6-(2-Methylphenyl)-nicotinic acid | 175153-32-9 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

A Spectroscopic Guide to 6-(o-Tolyl)nicotinic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 6-(o-Tolyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a class of compounds with significant potential in medicinal chemistry. Its structural characteristics, particularly the spatial arrangement of the o-tolyl group relative to the pyridine carboxylate, can profoundly influence its pharmacological activity. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure a thorough understanding of the molecule's structural features.

Molecular Structure and Logic of Spectroscopic Analysis

The molecular structure of this compound combines a nicotinic acid core with an ortho-substituted toluene ring. This arrangement dictates a unique spectroscopic fingerprint. Our analytical approach is designed to systematically confirm this structure by probing the electronic environment of each proton and carbon atom, identifying characteristic functional group vibrations, and determining the molecular mass and fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for carboxylic acids and its unobtrusive solvent signals.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~13.5 | br s | 1H | COOH | - |

| ~9.1 | d | 1H | H-2 (Nicotinic ring) | J = 2.0 |

| ~8.8 | dd | 1H | H-4 (Nicotinic ring) | J = 8.0, 2.0 |

| ~7.6 | d | 1H | H-5 (Nicotinic ring) | J = 8.0 |

| ~7.4-7.2 | m | 4H | Ar-H (Tolyl ring) | - |

| ~2.3 | s | 3H | CH₃ | - |

Expertise & Experience in Interpretation:

-

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to hydrogen bonding with the DMSO solvent.

-

The protons on the nicotinic acid ring will exhibit a characteristic splitting pattern. The H-2 proton, adjacent to the nitrogen, will be the most deshielded and appear as a doublet. The H-4 proton will be a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton will appear as a doublet.[2][3]

-

The four aromatic protons of the o-tolyl group are expected to resonate as a complex multiplet in the aromatic region (~7.2-7.4 ppm) due to their similar chemical environments and complex spin-spin coupling.[4]

-

The methyl protons of the tolyl group will give rise to a sharp singlet at approximately 2.3 ppm, a characteristic chemical shift for a methyl group attached to an aromatic ring.[1]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~158 | C-6 (Nicotinic ring) |

| ~152 | C-2 (Nicotinic ring) |

| ~140 | C-4 (Nicotinic ring) |

| ~138 | C-ipso (Tolyl, attached to Nicotinic ring) |

| ~136 | C-ortho (Tolyl, with CH₃) |

| ~131 | C-para (Tolyl) |

| ~129 | C-meta (Tolyl) |

| ~126 | C-ortho (Tolyl) |

| ~124 | C-5 (Nicotinic ring) |

| ~123 | C-3 (Nicotinic ring) |

| ~20 | CH₃ |

Expertise & Experience in Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 167 ppm.[5]

-

The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the tolyl group (C-6) and the carbon adjacent to the nitrogen (C-2) will be significantly downfield.[5][6]

-

The carbons of the tolyl ring will show a pattern consistent with an ortho-substituted benzene ring.[7] The ipso-carbon attached to the nicotinic acid ring and the carbon bearing the methyl group will have characteristic shifts.

-

The methyl carbon will appear at a characteristic upfield chemical shift of around 20 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Weak | C-H stretch (Aliphatic, CH₃) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1580, 1470 | Medium | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch, O-H bend (Carboxylic acid) |

| ~900 | Strong, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |

| ~750 | Strong | C-H bend (out-of-plane, ortho-disubstituted) |

Expertise & Experience in Interpretation:

-

The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8]

-

A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The C=C stretching vibrations of both the pyridine and the tolyl rings will appear as a series of bands in the 1600-1470 cm⁻¹ region.[9]

-

A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring, confirming the substitution pattern of the tolyl group.[10]

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

-

[M+H]⁺: m/z 214.08

Predicted Fragmentation Pattern:

-

Loss of H₂O (m/z 196): From the carboxylic acid group.

-

Loss of COOH (m/z 168): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Tropylium ion (m/z 91): A characteristic fragment for toluene and its derivatives.[11][12]

Expertise & Experience in Interpretation:

-

Using a soft ionization technique like ESI will likely result in a prominent protonated molecular ion peak [M+H]⁺ at m/z 214.[13]

-

The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments. The loss of water and the carboxylic acid group are expected fragmentations for this structure.

-

The presence of a peak at m/z 91, corresponding to the tropylium ion, would be a strong indicator of the tolyl moiety.

Caption: General workflow for ESI-MS analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural information, 2D experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15][16]

-

Pellet Formation: Transfer a portion of the mixture to a pellet die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the daughter ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the data from NMR, IR, and MS, researchers can achieve an unambiguous characterization of this molecule. The predicted spectral data, based on the analysis of its constituent parts and established spectroscopic principles, serves as a reliable reference for experimental verification. This in-depth understanding is a critical step in advancing the research and development of new therapeutic agents based on the nicotinic acid scaffold.

References

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1985). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Kleinpeter, E., Brühl, I., Heilmann, D., & St. Thomas, S. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(5), 1225-1233. [Link]

-

Human Metabolome Database. (n.d.). Toluene. Retrieved from [Link]

-

Wilmshurst, J. K., & Bernstein, H. J. (1957). The infrared and Raman spectra of toluene, toluene-α-d3, m-xylene, and m-xylene-αα′-d6. Canadian Journal of Chemistry, 35(9), 911-925. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Química Orgánica. (n.d.). Infrared spectrum simulation of toluene. Retrieved from [Link]

-

Database of ATR-FT-IR spectra of various materials. (n.d.). Toluene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

PhotochemCAD. (n.d.). o-Xylene. Retrieved from [Link]

-

PubMed. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of toluene and corresponding wavelength spectra of the.... Retrieved from [Link]

-

ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Bellamy, L. J. (1955). The infrared spectra of substituted aromatic compounds in relation to the chemical reactivities of their substituents. Journal of the Chemical Society (Resumed), 2818-2821. [Link]

-

Human Metabolome Database. (n.d.). Toluene. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Xylene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Toluene. Retrieved from [Link]

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2979. [Link]

-

Chegg. (2021, July 19). Aromatic Rings: The 13C NMR spectrum toluene (methylbenzene) is shown below. For this structure, determine. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum (toluene-d8, 25 °C) of [(COT)Pr(μ-cC3H5CuC-C(NiPr)2)]2 (9). Retrieved from [Link]

-

NIST WebBook. (n.d.). o-Xylene. Retrieved from [Link]

-

MassBank. (2008, October 21). Toluenes. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Spectroscopy. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

ACS Publications. (2017, November 29). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

NIST WebBook. (n.d.). Toluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. Toluene(108-88-3) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toluene(108-88-3) 13C NMR [m.chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR chemical shift prediction of pyridines [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Toluene(108-88-3) IR Spectrum [chemicalbook.com]

- 9. Infrared spectrum simulation of toluene [quimicaorganica.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Toluene [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 16. shimadzu.com [shimadzu.com]

"crystal structure of 6-arylnicotinic acids"

An In-Depth Technical Guide to the Crystal Structure of 6-Arylnicotinic Acids

Authored by a Senior Application Scientist

Foreword: From Molecular Blueprint to Solid-State Reality

In the landscape of modern drug discovery and development, the journey of a candidate molecule is a multi-faceted odyssey. While its pharmacological activity is paramount, its ultimate success as a therapeutic agent is profoundly dictated by its solid-state properties. Nicotinic acid (Vitamin B3) and its derivatives have long been a cornerstone in pharmaceutical research, serving as vital scaffolds for a myriad of therapeutic agents.[1][2] This guide focuses on a specific, highly relevant subclass: the 6-arylnicotinic acids. These compounds are not merely academic curiosities; they are pivotal intermediates and structural motifs in the synthesis of modern pharmaceuticals, such as the COX-2 inhibitor Etoricoxib.[3][4]

Understanding the three-dimensional arrangement of these molecules in a crystal lattice is not an academic exercise; it is a critical directive. The crystal structure governs fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Phenomena such as polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications, where different polymorphs of the same drug can exhibit vastly different therapeutic efficacies.[5][6][7]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of 6-arylnicotinic acids. We will move from the foundational principles of structure determination to a detailed analysis of the intricate network of intermolecular forces that govern crystal packing, and finally, discuss the critical implications for pharmaceutical development. Our approach is rooted in the causality behind experimental choices, ensuring that every protocol and piece of analysis is part of a self-validating system of scientific integrity.

Part 1: The Experimental Determination of Crystal Structure

The elucidation of a crystal structure is a meticulous process that begins with the synthesis of the target compound and culminates in the generation of a precise three-dimensional atomic map. The gold standard for this process is Single-Crystal X-ray Diffraction (SCXRD).[8][9][10]

Synthesis and Crystallization: The Art of Growing Perfection

The journey to a crystal structure begins with the synthesis of high-purity material. A common route to 6-arylnicotinic acids involves the coupling of 2-chloronicotinic acid with appropriately substituted aryl amines.[11] However, the true challenge lies in coaxing these synthesized molecules to arrange themselves into a perfectly ordered, single crystal suitable for diffraction studies.

Experimental Protocol: Slow Evaporation Crystallization

The rationale behind slow evaporation is to allow molecules the time to find their lowest energy positions within a growing lattice, minimizing defects and maximizing crystal size and quality.

-

Solvent Selection: Choose a solvent or solvent system in which the 6-arylnicotinic acid has moderate solubility. The goal is to achieve a saturated or near-saturated solution at a given temperature. Common solvents include ethanol, methanol, acetone, or mixtures with water.

-

Solution Preparation: Dissolve the purified compound in the chosen solvent with gentle heating and stirring until a clear solution is obtained. Ensure all solid material is dissolved.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap that is pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, and crystals will begin to form.

-

Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or pipette and dry them on filter paper.

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Invisible

SCXRD is a powerful, non-destructive analytical technique that provides the definitive three-dimensional structure of a molecule.[8][12] The technique is based on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the crystal.[10]

The experimental workflow involves several key stages, from data collection to the final refined structure.

Caption: A schematic overview of the key experimental and computational steps involved in determining a molecular structure using SCXRD.

Part 2: Deconstructing the Crystal Architecture of 6-Arylnicotinic Acids

The crystal structure of a 6-arylnicotinic acid is a delicate balance of intermolecular forces that dictate how individual molecules recognize each other and pack into a stable, three-dimensional lattice. The primary interactions are strong hydrogen bonds, complemented by weaker but significant π-π stacking and van der Waals forces.[13][14]

The Dominant Motif: O–H···N Hydrogen Bonding

The most powerful and directional interaction in the crystal structures of 6-arylnicotinic acids is the hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule.[3][4] This O–H···N interaction is a classic example of a robust supramolecular synthon, a reliable and predictable interaction that can be used in crystal engineering.

This interaction typically results in the formation of one-dimensional chains or tapes running through the crystal lattice. The strength and geometry of this bond are defining features of the crystal packing.

Caption: The characteristic O–H···N hydrogen bond linking the carboxylic acid of one molecule to the pyridine nitrogen of another.

Aromatic Handshakes: π-π Stacking Interactions

The planar aromatic systems of the pyridine and aryl rings provide ideal platforms for π-π stacking interactions. These forces, while weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional structure. In the crystal of 6-methylnicotinic acid, for instance, parallel pyridine rings of adjacent molecules are arranged in a partially overlapped, face-to-face manner with a separation distance of approximately 3.47 Å, indicative of significant π-π stacking.[3][4]

Weaker Forces and Overall Packing

The crystal structure is further stabilized by a network of weaker interactions, including C–H···O hydrogen bonds, where a hydrogen atom from a C-H bond on one molecule interacts with a carboxylic oxygen on another.[3][4] The cumulative effect of all these forces—strong O–H···N bonds forming chains, π-π stacking holding these chains together, and a network of weaker C-H···O and van der Waals interactions filling the gaps—defines the final, stable crystal lattice.

Crystallographic Data Summary

The precise geometry of the unit cell and the arrangement of molecules within it are defined by a set of crystallographic parameters. The data for 6-methylnicotinic acid serves as an excellent reference point for this class of compounds.

| Parameter | 6-Methylnicotinic Acid[3][4] |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z (Molecules/Unit Cell) | 2 |

| Key H-Bond (D···A, Å) | O–H···N, 2.664 (4) |

| π-π Stacking Distance (Å) | ~3.47 |

The Influence of the Aryl Substituent

The true power of this molecular scaffold lies in the tunability afforded by the aryl group. Modifying the substituents on the aryl ring (e.g., adding methyl, halogen, or methoxy groups) can profoundly influence the crystal packing.[15][16]

-

Steric Effects: Bulky ortho-substituents on the aryl ring can hinder the planarity between the pyridine and aryl rings, altering the molecule's overall shape and how it packs.[17]

-

Electronic Effects: Electron-donating or -withdrawing groups can change the electron density of the aromatic rings, influencing the strength of π-π stacking and C-H···π interactions.

-

Polymorphism: Changes in substituents can lead to the formation of different polymorphs. For example, 2-(phenylamino)nicotinic acid is known to exist in at least four polymorphic forms, each with distinct conformations and hydrogen-bonding arrangements, resulting in different colors and stabilities.[5][6]

Part 3: Implications for Drug Development and Crystal Engineering

A detailed understanding of the crystal structure of 6-arylnicotinic acids is directly translatable into actionable strategies for drug development.

Structure-Property Relationships

The supramolecular arrangement in the crystal has a direct impact on critical pharmaceutical properties:

-

Solubility and Dissolution: Tightly packed crystal lattices with strong intermolecular interactions generally have lower solubility and slower dissolution rates. Identifying or engineering polymorphs with slightly less stable packing can enhance bioavailability.[1][2]

-

Stability: The most thermodynamically stable crystal form is typically desired for a final drug product to prevent phase transitions during storage, which could alter the drug's properties.[5] Differential scanning calorimetry (DSC) is a key technique used to study the phase behavior and relative stability of different forms.[6]

The Promise of Crystal Engineering

By understanding the dominant intermolecular interactions, scientists can rationally design new solid forms with optimized properties.[13] For 6-arylnicotinic acids, the robust O–H···N synthon provides a reliable anchor for designing:

-

Salts: Reacting the carboxylic acid with a basic co-former or the pyridine nitrogen with an acidic co-former can create salts with dramatically different solubility profiles.[11]

-

Co-crystals: Combining the 6-arylnicotinic acid with a neutral, pharmaceutically acceptable co-former can create novel crystalline structures with tuned properties, without altering the covalent bonds of the active molecule.

The ability to predict and control the assembly of molecules in the solid state is the essence of crystal engineering. For the 6-arylnicotinic acid family, this knowledge transforms the challenge of solid-form selection from a matter of chance to a discipline of rational design, accelerating the development of safer and more effective medicines.

References

-

Parveen, M., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link][1]

-

Long, S., et al. (2011). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 11(2), 414-421. [Link][5]

-

ResearchGate. (n.d.). X-ray powder diffraction patterns of the selected organic acids... [Link][18]

-

ResearchGate. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs | Request PDF. [Link][2]

-

ResearchGate. (2011). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid | Request PDF. [Link][6]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. [Link][13]

-

Li, Z., et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(8), 4647-4657. [Link][7]

-

Verma, P., et al. (2023). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. Frontiers in Chemistry, 11, 1219589. [Link][19]

-

Verma, P., et al. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Frontiers in Chemistry, 10, 843371. [Link][20]

-

National Center for Biotechnology Information. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Frontiers in Chemistry, 10, 843371. [Link][21]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Hydrogen bonded nicotinic acid-water complexes studied by ab-initio and density functional theory. [Link][22]

-

Laurence, C., et al. (2009). Hydrogen-bond interactions of nicotine and acetylcholine salts: a combined crystallographic, spectroscopic, thermodynamic and theoretical study. Journal of Physical Chemistry A, 113(28), 8048-8059. [Link][23]

-

Pan, M. L., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E, 67(Pt 9), o2345. [Link][3]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link][8]

-

Copeland, J. W., & Sherrill, C. D. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084503. [Link][14]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). CrystEngComm. [Link][24]

-

ResearchGate. (n.d.). Crystal structure of 6-hydroxynicotinic acid (a) projected on the bc plane and (b) viewed down the c axis. [Link][25]

-

Kumar, S. S. (2016). Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts. International Journal of Analytical and Applied Chemistry, 2(4), 1-10. [Link][11]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link][12]

-

ResearchGate. (n.d.). An illustration of the intra- and intermolecular interactions in... [Link][26]

-

MDPI. (2021). Crystallographic Studies on Non-Covalent Interactions in Aryl-Substituted Antimony Organometallics. [Link][17]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 317-333. [Link][27]

-

ResearchGate. (n.d.). Influence of ortho-substituent on the molecular and crystal structures of 2-(N-arylimino)coumarin-3-carboxamide: isotypic and polymorphic structures | Request PDF. [Link][15]

-

ResearchGate. (n.d.). Effects of Substitution Position on Crystal Packing, Polymorphism and Crystallization-Induced Emission of (9-Anthryl)vinylstyrylbenzene Isomers | Request PDF. [Link][16]

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chemical.journalspub.info [chemical.journalspub.info]

- 12. mdpi.com [mdpi.com]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Crystallographic Studies on Non-Covalent Interactions in Aryl-Substituted Antimony Organometallics [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches [frontiersin.org]

- 20. Frontiers | Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis [frontiersin.org]

- 21. Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. Hydrogen-bond interactions of nicotine and acetylcholine salts: a combined crystallographic, spectroscopic, thermodynamic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. xray.uky.edu [xray.uky.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Prospective Biological Activity of 6-(o-Tolyl)nicotinic Acid

This guide provides a comprehensive technical overview of the anticipated biological activities of 6-(o-Tolyl)nicotinic acid. Given the current scarcity of direct experimental data on this specific molecule, this document synthesizes information from the well-established pharmacology of nicotinic acid, structure-activity relationships of its derivatives, and proven experimental methodologies. This approach allows us to project the potential therapeutic applications and guide future research for this promising compound.

Introduction: The Nicotinic Acid Scaffold and the Rationale for 6-Aryl Substitution

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD+ and NADP+.[1] Pharmacological doses of nicotinic acid have long been utilized for their profound effects on lipid profiles, notably reducing LDL cholesterol and triglycerides while increasing HDL cholesterol.[2] Beyond its role in cardiovascular health, research has illuminated the diverse biological activities of nicotinic acid and its derivatives, including potent anti-inflammatory, antioxidant, and anticancer effects.[3][4]

The strategic modification of the nicotinic acid scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The substitution at the 6-position of the pyridine ring with an aryl group, such as the o-tolyl moiety in this compound, presents an intriguing avenue for modulating biological activity. The introduction of this bulky, lipophilic group is hypothesized to influence receptor binding, cellular uptake, and metabolic stability, potentially leading to novel therapeutic properties.

Projected Mechanism of Action: Targeting the GPR109A Receptor and Beyond

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA2).[5] This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages.[2] It is highly probable that this compound will also exhibit activity at this receptor.

GPR109A-Mediated Anti-Inflammatory Signaling

Activation of GPR109A by nicotinic acid initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This has significant downstream effects on inflammatory pathways. In macrophages, GPR109A activation has been shown to suppress the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1.[2][6] This anti-inflammatory effect is crucial for mitigating the chronic inflammation associated with atherosclerosis.[2] The o-tolyl group of this compound may enhance binding affinity or prolong receptor activation, potentially leading to a more potent or sustained anti-inflammatory response.

Diagram: GPR109A Signaling Pathway

Caption: Projected GPR109A-mediated anti-inflammatory signaling cascade of this compound.

Potential for Anticancer Activity

Nicotinic acid derivatives have demonstrated promising anticancer activities.[3] Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Furthermore, the modulation of cellular NAD+ levels through the Preiss-Handler pathway is critical for DNA repair mechanisms, and some cancer cells show an increased reliance on this pathway.[1] The cytotoxic effects of novel nicotinic acid derivatives have been observed in various cancer cell lines, including those of the colon, breast, and prostate.[7] The unique structural features of this compound may confer selective cytotoxicity towards cancer cells.

Prospective Biological Activities and Supporting Evidence

Based on the extensive research into nicotinic acid and its derivatives, we can project several key biological activities for this compound.

| Projected Biological Activity | Rationale and Supporting Evidence from Related Compounds |

| Anti-inflammatory | Nicotinic acid is a known anti-inflammatory agent.[4] Derivatives have shown significant inhibition of inflammatory mediators like TNF-α, IL-6, and COX-2 in both in vitro and in vivo models.[8] The anti-inflammatory effects are often mediated through the GPR109A receptor.[9] |

| Analgesic | Certain nicotinic acid derivatives have displayed distinctive analgesic properties, comparable to standard drugs like mefenamic acid, particularly in models of inflammatory pain.[10] |

| Antioxidant | Several nicotinic acid derivatives have exhibited potent antioxidant activity, as demonstrated in DPPH and superoxide dismutase (SOD) assays.[3][11] |

| Anticancer | Novel nicotinic acid derivatives have shown significant cytotoxic potential against various human cancer cell lines, with some acting as VEGFR-2 inhibitors.[3] |

| Vasorelaxant | Thionicotinic acid derivatives have been shown to induce endothelium-dependent vasorelaxation, mediated by nitric oxide (NO) and prostacyclin.[11] |

Methodologies for Experimental Validation

To validate the projected biological activities of this compound, a systematic experimental approach is required. The following protocols are based on established methodologies for analogous compounds.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Viability Assay (MTT): Treat cells with varying concentrations of this compound for 24 hours to determine non-toxic concentrations.

-

Inflammatory Stimulation: Pre-treat macrophages with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of LPS stimulation, measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

Diagram: In Vitro Anti-inflammatory Workflow

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity.

In Vivo Anti-inflammatory and Analgesic Activity Assessment

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a rodent model of inflammation.

Protocol:

-

Animal Model: Use male Wistar rats.

-

Carrageenan-Induced Paw Edema (Anti-inflammatory):

-

Administer this compound orally at various doses.

-

After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

-

Acetic Acid-Induced Writhing (Analgesic):

-

Administer this compound orally.

-

After a set time, inject acetic acid intraperitoneally.

-

Count the number of writhes (abdominal constrictions) over a 20-minute period.

-

Future Directions and Conclusion

The structural characteristics of this compound, in the context of the known pharmacology of the nicotinic acid scaffold, strongly suggest a high potential for significant biological activity. The most promising avenues for investigation are its anti-inflammatory and anticancer properties, likely mediated through the GPR109A receptor and other cellular pathways.

Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis of this compound and full spectroscopic characterization.

-